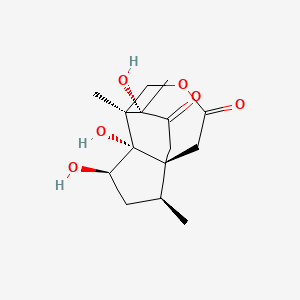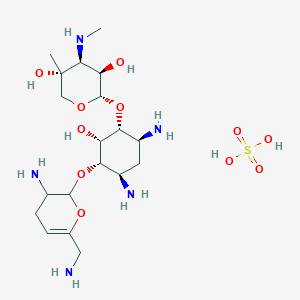
Agelasine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agelasines are a class of bioactive compounds isolated from marine sponges, specifically from the genus Agelas . These compounds are characterized by their hybrid structure, which combines a terpenoid moiety with an adenine derivative . Agelasines have garnered significant interest due to their diverse biological activities, including antimicrobial, antineoplastic, and antifouling properties .
Métodos De Preparación
Agelasines can be synthesized through various routes, often involving the coupling of a terpenoid precursor with an adenine derivative . One common synthetic route involves the use of a terpenoid alcohol, which is converted into a terpenoid chloride through reaction with thionyl chloride. This intermediate is then coupled with an adenine derivative under basic conditions to yield the desired agelasine compound .
Análisis De Reacciones Químicas
Agelasines undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions often include modified agelasine derivatives with altered biological activities . For example, oxidation of this compound B can yield this compound D, which has been shown to possess enhanced antimicrobial properties .
Aplicaciones Científicas De Investigación
In chemistry, they serve as valuable intermediates for the synthesis of novel bioactive compounds . In biology, agelasines have been shown to inhibit the growth of various microorganisms, making them potential candidates for the development of new antibiotics . In medicine, agelasines exhibit cytotoxic effects against cancer cell lines, suggesting their potential use as anticancer agents . Additionally, agelasines have been investigated for their antifouling properties, which could be useful in preventing the growth of marine organisms on submerged surfaces .
Mecanismo De Acción
The mechanism of action of agelasines involves the inhibition of Na,K-ATPase and other ATPases . This inhibition disrupts the ion balance within cells, leading to cell death . Agelasines also increase intracellular calcium levels, which can induce apoptosis in cancer cells . The molecular targets of agelasines include the endoplasmic reticulum Ca2±ATPase (SERCA), which is inhibited by agelasine B, leading to sustained increases in intracellular calcium levels and subsequent activation of apoptotic pathways .
Comparación Con Compuestos Similares
Agelasines are structurally related to other marine-derived compounds such as agelasimines and asmarines . While agelasines are characterized by their terpenoid-adenine hybrid structure, agelasimines and asmarines have different structural features and biological activities . Agelasimines, for example, are known for their antineoplastic activity and ability to inhibit smooth muscle contraction . Asmarines, on the other hand, are less studied but have been reported to exhibit cytotoxic properties . The unique combination of terpenoid and adenine moieties in agelasines distinguishes them from these related compounds and contributes to their diverse biological activities .
Propiedades
Fórmula molecular |
C26H40ClN5 |
|---|---|
Peso molecular |
458.1 g/mol |
Nombre IUPAC |
9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine;chloride |
InChI |
InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)22-23(27)28-16-29-24(22)31)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26;/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20?,21-,25+,26?;/m0./s1 |
Clave InChI |
YBNXVKHEQXZPFB-WBZYFSPKSA-M |
SMILES isomérico |
CC1CCC2([C@H]([C@]1(C)CC/C(=C/C[N+]3=CN(C4=C(N=CN=C43)N)C)/C)CCC=C2C)C.[Cl-] |
SMILES canónico |
CC1CCC2(C(C1(C)CCC(=CC[N+]3=CN(C4=C(N=CN=C43)N)C)C)CCC=C2C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)













